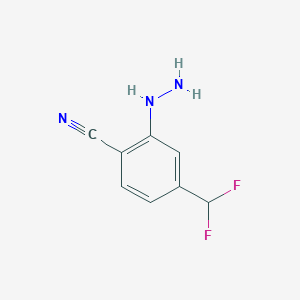
1-(2-Cyano-5-(difluoromethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyano-5-(difluoromethyl)phenyl)hydrazine is a useful research compound. Its molecular formula is C8H7F2N3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Cyano-5-(difluoromethyl)phenyl)hydrazine is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has been synthesized and characterized in various studies. Its structure includes a difluoromethyl group and a cyano group, which are significant for its biological activity.
Antifungal Activity
Recent studies have indicated that hydrazine derivatives, including those similar to this compound, exhibit antifungal properties . For instance, phenylhydrazides have shown varying degrees of antifungal activity against Candida albicans, with some compounds demonstrating MIC values lower than 4 μg/mL against fluconazole-resistant strains . The mechanism involves the generation of reactive oxygen species (ROS), leading to damage in fungal mycelium morphology.
Anticancer Activity
Hydrazine derivatives have also been explored for their anticancer properties . Compounds structurally related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro. For example, similar compounds have been reported to block the cell cycle at the G2/M phase in T-47D breast cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some hydrazine derivatives inhibit enzymes such as lipoxygenase, which is crucial in inflammatory processes .
- Generation of Free Radicals : The production of ROS plays a significant role in the antifungal mechanism, leading to oxidative stress in fungal cells .
- Cell Cycle Arrest : Compounds related to this hydrazine have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
Study on Antifungal Activity
A study evaluated various phenylhydrazide derivatives against multiple strains of C. albicans. The results indicated that certain compounds had superior activity compared to fluconazole, particularly against resistant strains. The most potent compound exhibited an MIC of 1.9 μg/mL against C. albicans SC5314 .
| Compound | MIC (μg/mL) | TAI | TSI |
|---|---|---|---|
| Compound A | 1.9 | 2.71 | 12.0 |
| Compound B | 4.0 | 2.13 | - |
| Compound C | 3.7 | 2.25 | - |
Study on Anticancer Activity
In another investigation, hydrazine derivatives were tested for their anticancer efficacy against various cell lines. The results indicated that specific compounds could effectively inhibit cell growth and induce apoptosis in cancer cells.
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-hydrazinylbenzonitrile |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)5-1-2-6(4-11)7(3-5)13-12/h1-3,8,13H,12H2 |
InChI Key |
AQKDRUISDYOWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















